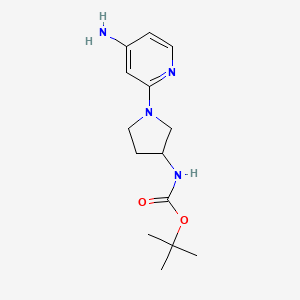![molecular formula C12H17NO3S B1478641 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098053-13-3](/img/structure/B1478641.png)
1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Overview
Description
1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are the AMPA receptors . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of the AMPA receptors . This means that it enhances the activity of these receptors, leading to increased synaptic transmission .
Biochemical Pathways
The activation of AMPA receptors by this compound leads to the opening of ion channels that allow the flow of sodium (Na+) and potassium (K+) ions across the cell membrane . This results in depolarization of the neuron and the generation of an action potential . The compound’s effect on these receptors can influence various biochemical pathways, including those involved in synaptic plasticity, learning, and memory .
Result of Action
The activation of AMPA receptors by this compound can lead to various molecular and cellular effects. These include the strengthening of synaptic connections, promotion of neuronal survival, and enhancement of cognitive functions such as learning and memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with AMPA receptors . Additionally, the presence of other substances, such as drugs or endogenous compounds, can influence its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . Additionally, this compound has shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications . The nature of these interactions involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can enhance synaptic transmission, thereby affecting neuronal communication and plasticity . Moreover, its inhibitory effect on aldose reductase can reduce the accumulation of sorbitol in cells, which is beneficial in preventing cellular damage in diabetic conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. As a positive allosteric modulator of AMPA receptors, it binds to a site distinct from the agonist binding site, enhancing receptor activity . In the case of aldose reductase inhibition, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol . These interactions lead to changes in gene expression and enzyme activity, contributing to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced synaptic transmission and reduced sorbitol accumulation . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence its bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization to particular subcellular regions can enhance its interactions with target biomolecules, thereby modulating its biochemical effects .
Properties
IUPAC Name |
1-butyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-3-8-13-11-7-5-4-6-10(11)12(14)9-17(13,15)16/h4-7,12,14H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKHGRXAACKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(CS1(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1478559.png)
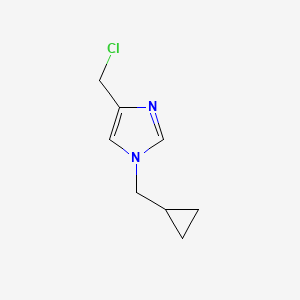

![5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478566.png)
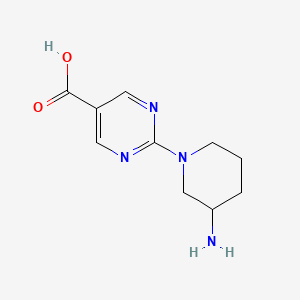

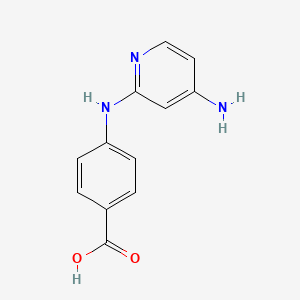


![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)
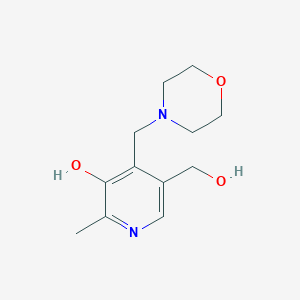
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)

